(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate: is a complex organic compound featuring a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Acylation and Imine Formation: The acylation of the intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid followed by imine formation under dehydrating conditions.
Esterification: The final step involves esterification with ethanol under acidic or basic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the imine group.
Substitution: Nucleophiles such as amines or thiols under basic conditions for substitution reactions.
Major Products
Epoxides: From oxidation of the allyl group.
Amines: From reduction of the imine group.
Substituted Esters or Amides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine
In medicinal chemistry, (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could be investigated for its potential therapeutic properties. Its structural motifs suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzo[d]thiazole core could facilitate binding to hydrophobic pockets, while the imine and ester functionalities might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the imine and ester groups, along with the allyl substituent, provides a versatile platform for further chemical modifications and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-9-21-13-6-5-12(18(26)27-4-2)10-14(13)28-19(21)20-15(23)11-22-16(24)7-8-17(22)25/h3,5-6,10H,1,4,7-9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSOSZRJBZRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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